Factor Xa Inhibitor Scaffold Analogy
The target compound's core, 3-carboxamide pyrrolidine, is present in a series of factor Xa inhibitors. A closely related, more complex analog, (3S,4R)-4-(3-carbamimidoyl-phenyl)-1-(2'-sulfamoyl-biphenyl-4-ylmethyl)-pyrrolidine-3-carboxylic acid dimethylamide (BDBM50076919), demonstrated a binding affinity of Ki = 400 nM against coagulation factor Xa in an enzyme inhibition assay [1]. This is a class-level inference, not a direct evaluation of the target compound. Critically, the target compound lacks the 4-substituent on the pyrrolidine ring and the sulfamoyl group on the biphenyl ring, both of which are present in the active analog and are known to be critical for target binding. No quantitative binding or functional data for the specific compound 1361111-49-0 have been published.
| Evidence Dimension | Binding affinity (Ki) against coagulation factor Xa |
|---|---|
| Target Compound Data | Not available (compound untested or data unpublished) |
| Comparator Or Baseline | BDBM50076919: Ki = 400 nM vs. factor Xa |
| Quantified Difference | Cannot be calculated. Direct comparison is impossible; the target is a simpler, decapped analog with potentially zero activity at this target. |
| Conditions | In vitro enzyme inhibition assay (BindingDB entry for BDBM50076919) |
Why This Matters
This analogy highlights the target compound's potential role as a minimalist scaffold or a negative control in medicinal chemistry programs, not as an active pharmaceutical agent. Selection would be based on its status as a defined chemical entity for structure-activity relationship (SAR) studies, not for a potency-based advantage.
- [1] BindingDB Entry BDBM50076919. (3S,4R)-4-(3-Carbamimidoyl-phenyl)-1-(2'-sulfamoyl-biphenyl-4-ylmethyl)-pyrrolidine-3-carboxylic acid dimethylamide. Affinity Data: Ki = 400 nM against Coagulation factor Xa. View Source
